molecular formula C13H11NO2 B1397412 4-((Pyridin-2-yloxy)methyl)benzaldehyde CAS No. 936342-25-5

4-((Pyridin-2-yloxy)methyl)benzaldehyde

Cat. No. B1397412
CAS RN: 936342-25-5
M. Wt: 213.23 g/mol
InChI Key: VINQGBDHZQAKTL-UHFFFAOYSA-N
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Description

“4-((Pyridin-2-yloxy)methyl)benzaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

“4-((Pyridin-2-yloxy)methyl)benzaldehyde” is a solid, semi-solid, liquid, or lump substance . More detailed physical and chemical properties may be available in specialized chemical databases or literature.

Scientific Research Applications

Biocompatible Chemosensors for pH

  • Application : 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde (HM-2py-B) has been used as a fluorescent chemosensor for pH, capable of differentiating between normal cells and cancer cells based on pH variations. (Dhawa et al., 2020).

Removal of Pb(II) Ions

  • Application : Magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base (m-CSPIB) has been developed for the removal of Pb(II) ions from aqueous environments. This biopolymer demonstrates significant sorption capacity and is applicable in environmental remediation. (Gutha & Munagapati, 2016).

Synthesis of Medicinally Privileged Scaffolds

  • Application : Benzaldehydes, including derivatives of 4-((pyridin-2-ylimino)methyl)benzaldehyde, have been used in the synthesis of pyrano[3,2-c]pyridine scaffolds. These compounds are significant in medical research due to their potential biomedical applications. (Elinson et al., 2018).

Protonation, Methylation, and Silver(I) Coordination Chemistry

  • Application : Derivatives of 4-((pyridin-2-ylimino)methyl)benzaldehyde have been explored in the development of new, highly conjugated compounds. These compounds are studied for their protonation, methylation, and coordination chemistry with silver(I), indicating their potential in material science and catalysis. (Zhang, 2021).

Synthesis of Small Molecule Anticancer Drugs

  • Application : 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a derivative, is a key intermediate in the synthesis of small molecule anticancer drugs, demonstrating its significance in pharmaceutical research. (Zhang et al., 2018).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . For more detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(pyridin-2-yloxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-14-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINQGBDHZQAKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283767
Record name 4-[(2-Pyridinyloxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936342-25-5
Record name 4-[(2-Pyridinyloxy)methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936342-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Pyridinyloxy)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (4-(pyridin-2-yloxymethyl)-phenyl)methanol described in Preparation Example 1-3-1 (1.9 g, 8.6 mmol) and methylene chloride (30 mL) was added manganese dioxide (15 g, 17 mmol) at room temperature, which was stirred overnight at this temperature. The reaction mixture was filtered through a celite bed, and the solvent thereof was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:4) to obtain the title compound (770 mg).
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30 mL
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Synthesis routes and methods II

Procedure details

To a tetrahydrofuran solution (120 mL) of 2-(4-bromo-benzyloxy)-pyridine described in Preparation Example 1-4-1 (34 g, 128 mmol) was added n-butyl lithium (50 mL, 2.6M hexane solution, 134 mmol) dropwise at −78° C. After stirring for 30 minutes, to this reaction solution was added N,N-dimethylformamide (10 mL, 134 mmol) dropwise at −78° C, which was stirred at room temperature. To the reaction solution were added water and ethyl acetate to carry out liquid separation. The ethyl acetate layer was washed with water (twice) and sodium chloride water (once). The aqueous layers were combined and extracted with ethyl acetate. The resulting ethyl acetate layer was washed with water (twice) and sodium chloride water (once). The ethyl acetate layer obtained earlier and the ethyl acetate layer obtained this time were combined, dried over anhydrous magnesium sulfate and then filtered. The filtrate thereof was concentrated under a reduced pressure to obtain the title compound (26.8 g) as a crude product.
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120 mL
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Example 1-4-1
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10 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-(4-bromo-benzyloxy)-pyridine described in Manufacturing Example 230-1-1 (34 g, 128 mmol) in tetrahydrofuran (120 mL) was added dropwise n-butyl lithium (50 mL, 2.6 M hexane solution, 134 mmol) at −78° C. After stirring for 30 minutes, N,N-dimethyl formamide (10 mL, 134 mmol) was added dropwise to this reaction solution at −78° C., which was stirred at room temperature. Water and ethyl acetate were added to the reaction solution, and liquid separation was carried out. The ethyl acetate layer was washed with water (twice) and sodium chloride water (once). The aqueous layers were combined and extracted with ethyl acetate. The obtained ethyl acetate layer was washed with water (twice) and aqueous sodium chloride (once). The previously obtained ethyl acetate layer and the ethyl acetate layer obtained this time were combined, dried over anhydrous magnesium sulfate, and then filtered. This filtrate was concentrated under a reduced pressure to obtain the title compound (26.8 g) as a crude product.
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0 (± 1) mol
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Example 230-1-1
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10 mL
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Synthesis routes and methods IV

Procedure details

To a mixture of (4-(pyridin-2-yloxymethyl)-phenyl)methanol (1.9 g, 8.6 mmol) described in Manufacturing Example 2-1-1 and methylene chloride (30 mL) was added manganese dioxide (15 g, 17 mmol) at room temperature, which was stirred overnight at that temperature. The reaction mixture was filtered through a Celite pad, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:4) to obtain the title compound (770 mg, 42%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
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Quantity
30 mL
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solvent
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Yield
42%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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